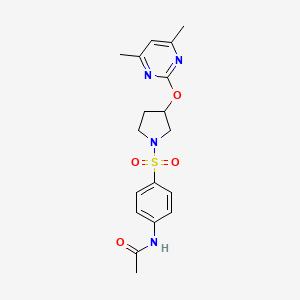
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound known for its diverse range of applications in scientific research, medicine, and industry. This compound features a sulfonyl group, a pyrrolidine ring, and a dimethylpyrimidine moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves multiple steps. One common method starts with the synthesis of 4,6-dimethylpyrimidin-2-ol. This intermediate is then reacted with 1-bromopyrrolidine to introduce the pyrrolidine moiety. Subsequent sulfonylation with a sulfonyl chloride derivative forms the sulfonyl pyrrolidine intermediate, which is finally coupled with 4-acetamidophenyl derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically utilizes large-scale organic synthesis techniques. Key steps include the preparation of intermediates in bulk, rigorous purification processes to ensure the purity of each intermediate, and optimized reaction conditions to maximize yield and efficiency. Automation and continuous flow processes are often employed to increase production scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions to form sulfonic acids or sulfonate esters.
Reduction: : Reductive cleavage of the sulfonyl group can yield the corresponding thiol derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl group.
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles like amines, alcohols, or thiols under basic or neutral conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied in various fields:
Chemistry: : Utilized as a model compound to study sulfonyl group reactivity and pyrimidine ring interactions.
Biology: : Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease states.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its sulfonyl group can form strong hydrogen bonds or ionic interactions, while the pyrrolidine ring provides structural stability and specificity. The dimethylpyrimidine moiety enhances binding affinity and selectivity for particular biological targets, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can be compared with compounds such as:
N-(4-((3-((2,4-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide: : Similar structure but with a different pyrimidine substitution pattern, affecting its reactivity and biological activity.
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)sulfonyl)phenyl)acetamide: : Incorporates a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic properties and target specificity.
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide: : A variant with a propionamide group, which may influence its solubility and metabolic stability.
By comparing these compounds, researchers can identify unique structural features and optimize the chemical and biological properties for specific applications.
Eigenschaften
IUPAC Name |
N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-10-13(2)20-18(19-12)26-16-8-9-22(11-16)27(24,25)17-6-4-15(5-7-17)21-14(3)23/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFSLRXUZMRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
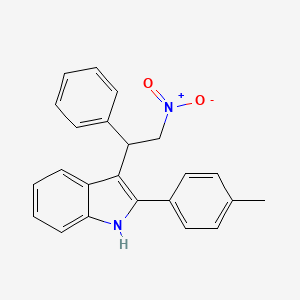
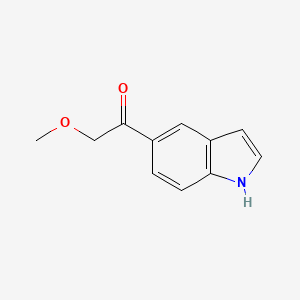
![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)
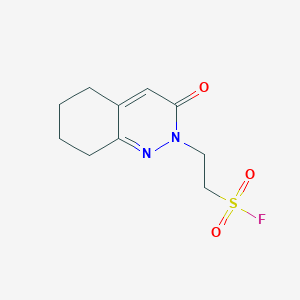
![N-Methyl-N-[2-[[1-(4-methylbenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2611882.png)
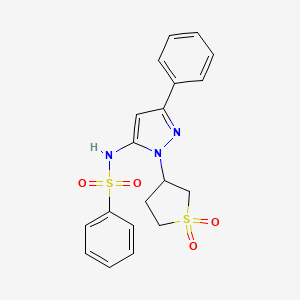
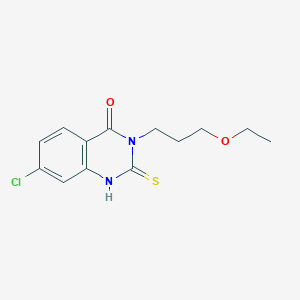
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide](/img/structure/B2611887.png)
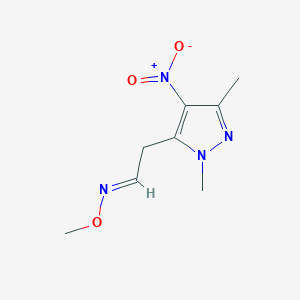
![1-benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2611889.png)

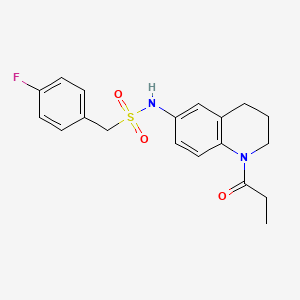
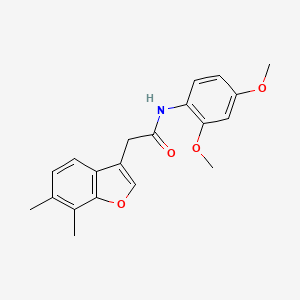
![1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine](/img/structure/B2611895.png)
